molecular formula C21H27N3O4S B2702297 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 941928-95-6

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2702297
CAS No.: 941928-95-6
M. Wt: 417.52
InChI Key: OIJGZISOJQMGDE-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 2,4-dimethoxyphenyl carbamoyl methyl group and a thiophen-2-ylmethyl moiety. Its synthesis likely follows protocols analogous to other piperidine derivatives, such as coupling reactions between functionalized amines and activated carboxylic acid intermediates. For instance, tert-butyl 4-aminopiperidine-1-carboxylate (a common precursor in piperidine chemistry) has been used to synthesize similar N-piperidinyl-benzimidazolone derivatives via nucleophilic aromatic substitution . The 2,4-dimethoxyphenyl group may enhance solubility and modulate electronic properties, while the thiophene moiety could contribute to aromatic interactions in biological targets. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related piperidine-4-carboxamides have demonstrated activity as enzyme inhibitors (e.g., 8-oxo-GTPase inhibitors ) or antiviral agents targeting hepatitis C virus (HCV) entry .

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-27-16-5-6-18(19(12-16)28-2)23-20(25)14-24-9-7-15(8-10-24)21(26)22-13-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGZISOJQMGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a novel piperidine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3SC_{17}H_{22}N_4O_3S, with a molecular weight of approximately 366.45 g/mol. The structure features a piperidine ring substituted with a thiophene moiety and a dimethoxyphenyl group, which contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC₁₇H₂₂N₄O₃S
Molecular Weight366.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it acts as an inhibitor of various enzymes and receptors involved in critical biological pathways. For example, similar piperidine derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK), demonstrating significant selectivity over insulin-like growth factor receptor (IGF1R) with an IC50 value of 0.174 μM .

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways related to cell growth and survival.

Biological Activities

Research indicates that the compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that piperidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial effects against various strains of bacteria.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds or derivatives:

  • Anticancer Studies : A derivative was found to significantly inhibit tumor growth in xenograft models, suggesting potential as an anticancer agent .
  • Antimicrobial Testing : Compounds structurally related to the target molecule showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Inhibition of Enzymes : Research indicated that certain piperidine derivatives effectively inhibited acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of this compound relative to other piperidine derivatives:

Compound NameTarget ActivityIC50 Value
Piperidine Derivative AALK Inhibition0.174 μM
Piperidine Derivative BAChE Inhibition50 μM
1-{[(2,4-dimethoxyphenyl)...}Potentially broad spectrumTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous piperidine-4-carboxamide derivatives and related heterocyclic systems. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name Key Substituents Molecular Features Biological Activity (if reported) Reference
Target Compound : 1-{[(2,4-Dimethoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide 2,4-Dimethoxyphenyl carbamoyl methyl; thiophen-2-ylmethyl Electron-rich aromatic systems (methoxy, thiophene) Hypothesized enzyme inhibition or antiviral activity based on analogs
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((5-methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl)piperidine-4-carboxamide Naphthyl-oxazole; cis-3,5-dimethylpiperidine Bulky hydrophobic substituents; stereospecific methyl groups HCV entry inhibition (EC₅₀ = 0.8 nM)
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide Pyrimidine; trifluoromethyl; tetrahydrofuranylmethyl Fluorinated pyrimidine for metabolic stability Not reported; structural similarity to kinase inhibitors
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide Biphenyl; hydroxypyridyl Biphenyl for π-π stacking; hydroxypyridyl for hydrogen bonding Potential CNS activity (biphenyl analogs target GPCRs)
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide Tosyl; tert-butylphenyl; pyridyl Tosyl group for steric hindrance; pyridyl for metal coordination Not reported; tosyl may enhance proteolytic stability

Key Observations:

Substituent Effects on Bioactivity :

  • The naphthyl-oxazole substituent in the HCV inhibitor emphasizes the role of hydrophobic interactions in viral entry inhibition. In contrast, the target compound’s thiophene and methoxy groups may favor interactions with polar or aromatic binding pockets.
  • Fluorinated groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity, whereas the target compound’s methoxy groups enhance solubility and electron donation.

The target compound’s unsubstituted piperidine core may allow greater flexibility for binding diverse targets.

Biological Relevance of Thiophene: Thiophene-containing analogs, such as (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide , demonstrate the importance of thiophene in mediating π-stacking and charge-transfer interactions. This suggests the target compound’s thiophen-2-ylmethyl group could enhance binding to enzymes or receptors with aromatic subpockets.

Comparison with Non-Carboxamide Analogs: Thiourea derivatives like N-(biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea exhibit trans-cis configurations that influence hydrogen-bonding networks. The target compound’s carbamoyl linkage may provide similar hydrogen-bonding capacity but with improved hydrolytic stability.

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